(+)-3-Bromocamphor
Overview
Description
Synthesis Analysis
The synthesis of "(+)-3-Bromocamphor" typically involves bromination reactions of camphor derivatives. For instance, the bromination of camphor using a mixture of KBr and KBrO3 in the presence of acid or with HBr/NaBr - H+ and H2O2/oxone® as the oxidant results in the formation of 3-bromocamphor. This method represents an environment-friendly approach to synthesizing 3-bromocamphor on a multi-gram scale (Kannappan & Bedekar, 2012).
Molecular Structure Analysis
The molecular structure of "(+)-3-Bromocamphor" has been determined through X-ray crystallography. The crystal structure of (+)-3-bromocamphor was accurately redetermined using three-dimensional X-ray diffraction data, confirming the absolute configuration of (+)-camphor. This structural determination is crucial for understanding the stereochemistry and geometrical orientation of the molecule (Allen & Rogers, 1971).
Chemical Reactions and Properties
"(+)-3-Bromocamphor" undergoes various chemical reactions, including cyclopropanation, rearrangement, and debromination processes. For example, an unusual cyclopropanation of 9-bromocamphor derivatives to a 7-spiro-cyclopropyl camphor derivative was effected by the action of potassium tert-butoxide in warm DMSO. This reaction highlights the compound's reactivity and potential for creating novel chemical structures (Li & Yang, 2005).
Physical Properties Analysis
The physical properties of "(+)-3-Bromocamphor," such as melting point, boiling point, and solubility, are essential for its handling and application in synthetic chemistry. However, detailed information on these properties specific to "(+)-3-Bromocamphor" was not highlighted in the available literature through this search.
Chemical Properties Analysis
The chemical properties of "(+)-3-Bromocamphor," including its reactivity with various chemical reagents, stereochemical behavior in reactions, and its role as a precursor in synthetic pathways, have been a subject of interest. For instance, the interaction of 5-bromocamphor with cytochrome P-450 cam, producing 5-ketocamphor, illustrates its potential in biotransformation studies and the exploration of enzymatic reaction mechanisms (Gould, Gelb, & Sligar, 1981).
Scientific Research Applications
Determination of Absolute Configuration : The absolute configuration of (+)-3-bromocamphor has been determined using X-ray single crystal diffraction. This helps in understanding the molecular structure and stereochemistry of the compound (Northolt & Palm, 2010).
Bromination Studies : Investigations into the bromination of camphor have revealed the formation of various brominated derivatives, providing insights into reaction mechanisms and potential applications in synthetic chemistry (Cachia et al., 1976).
X-Ray Structural Analysis : A detailed redetermination of the crystal structure of (+)-3-bromocamphor has been conducted to establish the absolute configuration of the monoterpene (+)-camphor. This has implications for the stereochemical correlation of monoterpenes (Allen & Rogers, 1971).
Computational Studies for Synthesis : Computational studies have been conducted to understand the regioselective formation of 8-bromocamphor, a critical intermediate in the synthesis of camphor-derived ligands for novel catalysts (Sabbagh & Kaye, 2007).
Photodissociation Experiments : Photodissociation experiments of spatially oriented (R)-3-bromocamphor have been carried out to study the photodissociation dynamics of this bulky and asymmetric biomolecule (Chang et al., 2021).
Synthesis of Derivatives : DL-camphor and 3-bromocamphor have been used to synthesize various derivatives with potential applications in biology, showcasing the compound's utility in organic synthesis (Cremlyn et al., 1988).
Debromination Studies : Reductive debromination of endo-(+)-3-bromocamphor with primary amines has been investigated, revealing the influence of amine polarity on the debromination process. This study contributes to the understanding of reaction mechanisms in organic chemistry (Marković et al., 2013).
Raman Optical Activity : The Raman optical activity of solutions of (+)-3-bromocamphor has been studied, providing insights into the vibrational characteristics of the molecule, which can be useful for understanding molecular structure and interactions (Barron & Buckingham, 1974).
Interaction with Cytochrome P-450 : The interaction of 5-bromocamphor with cytochrome P-450 has been studied, shedding light on the molecular mechanisms of electron transport and catalytic substrate oxygenation in biochemical systems (Gould et al., 1981).
Environment-Friendly Preparation : The bromination of camphor and subsequent conversion to camphorquinone has been carried out using an environmentally friendly approach, highlighting the compound's role in green chemistry (Kannappan & Bedekar, 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(1R,3S,4S)-3-bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrO/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6-7H,4-5H2,1-3H3/t6-,7+,10+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQADTYRAYFBJN-FWWHASMVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2Br)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H](C1(C)C)[C@@H](C2=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022252 | |
Record name | (1R-endo)-(+)-3-Bromocamphor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-3-Bromocamphor | |
CAS RN |
10293-06-8, 76-29-9 | |
Record name | (+)-3-Bromocamphor | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10293-06-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Camphor, monobromated [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076299 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+)-3-Bromocamphor | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010293068 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Camphor monobromide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15915 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (1R-endo)-(+)-3-Bromocamphor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromobornan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.865 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (1R-endo)-3-bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.580 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-BROMOCAMPHOR, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NAY429URSN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3-BROMOCAMPHOR, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6SHQ2AT1P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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